molecular formula C19H17NO4S2 B2646947 (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone CAS No. 1796970-59-6

(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone

Cat. No. B2646947
CAS RN: 1796970-59-6
M. Wt: 387.47
InChI Key: WDEFILJUUOTHCF-UHFFFAOYSA-N
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Description

(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone, also known as FSA-TTPM, is a novel compound that has gained attention in scientific research due to its potential applications in the fields of medicine and drug development. FSA-TTPM is a small molecule that has a unique structure, which makes it a promising candidate for drug discovery.

Scientific Research Applications

Applications in Synthesis and Catalysis

Synthesis of Cyclopentenone Derivatives : Analogous furan-2-yl(phenyl)methanol derivatives have been used in aza-Piancatelli rearrangement to afford trans-4,5-disubstituted cyclopentenone derivatives, showcasing the utility of furan derivatives in complex organic synthesis (Reddy et al., 2012). Similar methodologies could potentially apply to the mentioned compound, exploiting its furan component for the synthesis of novel cyclic compounds.

Chemicoenzymatic Synthesis of Monobactams : Compounds with azetidine and furan moieties have been explored for the synthesis of monobactam analogs, indicating potential for the development of antibacterial agents. For example, a chemicoenzymatic approach involving azetidinone intermediates led to monobactams with significant activity against gram-negative bacteria, highlighting the importance of such structures in antibiotic research (Yamashita et al., 1988).

Molecular Interactions and Stability

Study of Molecular Interactions : The investigation of solvatochromism, crystallochromism, and solid-state structures of aromatic amino ketones containing furan and thiophene rings provides insights into the molecular interactions in different environments. This research is crucial for understanding the behavior of complex molecules in various solvents, which is vital for their application in material science and pharmaceuticals (El-Sayed et al., 2003).

Anti-inflammatory and Antibacterial Activities

Pyrazoline and Methanone Derivatives : Novel pyrazoline derivatives containing furan-2-yl groups have shown significant anti-inflammatory and antibacterial activities, underscoring the potential therapeutic applications of such compounds. The microwave-assisted synthesis of these compounds emphasizes the efficiency and environmental friendliness of their production processes (Ravula et al., 2016).

Protein Tyrosine Kinase Inhibition

Furan-2-yl(phenyl)methanone Derivatives : The synthesis of novel derivatives and their evaluation for in vitro protein tyrosine kinase inhibitory activity indicate potential applications in cancer therapy. Several derivatives exhibited promising activity, suggesting their utility in developing new therapeutic agents (Zheng et al., 2011).

Corrosion Prevention

Mild Steel Corrosion Inhibition : The application of novel organic compounds, such as those containing furan-2-yl and azetidine groups, for the prevention of mild steel corrosion in acidic media showcases the compound's potential in materials science and engineering. Electrochemical studies confirm the efficacy of these inhibitors, marking them as mixed type inhibitors (Singaravelu & Bhadusha, 2022).

properties

IUPAC Name

[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(4-thiophen-3-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S2/c21-19(15-5-3-14(4-6-15)16-7-9-25-12-16)20-10-18(11-20)26(22,23)13-17-2-1-8-24-17/h1-9,12,18H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEFILJUUOTHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)C3=CSC=C3)S(=O)(=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone

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